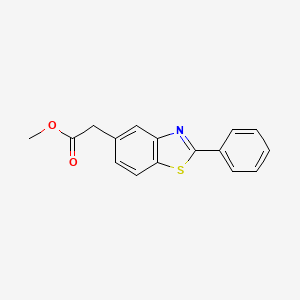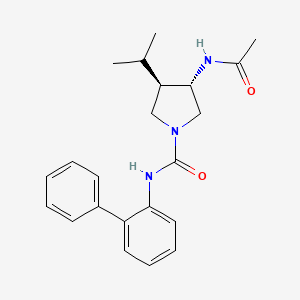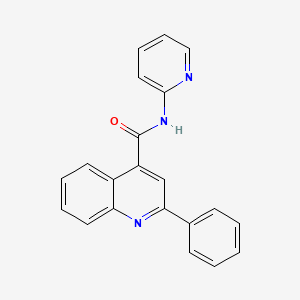![molecular formula C19H24FN3O B5596603 N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide, commonly known as "CPP-ACP," is a chemical compound that has gained significant attention in the field of dentistry. It is a white crystalline powder that is water-soluble and has a molecular weight of 401.5 g/mol. CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, which is a major oral health problem worldwide.
作用机制
CPP-ACP works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. It does this by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. It can enhance the remineralization of enamel and dentin, which can help prevent the formation of cavities. It can also inhibit the growth of bacteria that are associated with dental caries, such as Streptococcus mutans. Additionally, CPP-ACP has been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the oral cavity.
实验室实验的优点和局限性
One of the main advantages of using CPP-ACP in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can easily obtain high-quality CPP-ACP and use it in their experiments with confidence. Additionally, CPP-ACP is water-soluble, which makes it easy to work with in aqueous solutions.
One of the main limitations of using CPP-ACP in lab experiments is that it can be expensive to obtain in large quantities. Additionally, CPP-ACP can be sensitive to pH changes, which can affect its stability and effectiveness.
未来方向
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in different forms, such as mouthwash, toothpaste, or chewing gum. Another area of interest is the use of CPP-ACP in combination with other compounds, such as fluoride or probiotics, to enhance its effectiveness. Additionally, there is ongoing research on the use of CPP-ACP in the prevention and treatment of other oral health problems, such as periodontal disease and oral cancer.
Conclusion:
CPP-ACP is a promising compound that has shown significant potential in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, inhibiting the growth of bacteria, and reducing inflammation and oxidative stress in the oral cavity. While there are some limitations to its use in lab experiments, CPP-ACP remains a well-characterized compound that is likely to continue to be an important area of research in the field of dentistry.
合成方法
CPP-ACP can be synthesized using a variety of methods, but the most common one is the reaction between 1-(2-fluorophenyl)cyclopentanol and 3-propyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a protecting agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), to obtain the final product, CPP-ACP.
科学研究应用
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. CPP-ACP is believed to work by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
属性
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJMTAFFVLOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)
![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)



![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)